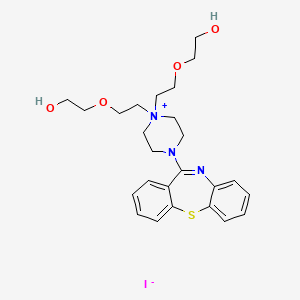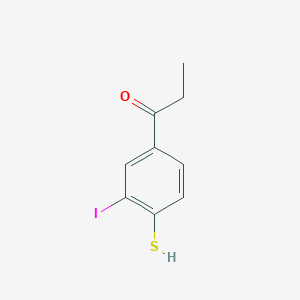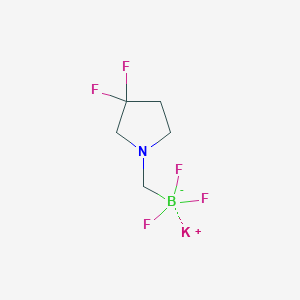
1-(2-Amino-3-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound features an amino group, a mercapto group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Amino-3-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-mercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to produce high-quality this compound .
Análisis De Reacciones Químicas
1-(2-Amino-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired products are formed efficiently .
Aplicaciones Científicas De Investigación
1-(2-Amino-3-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways .
Comparación Con Compuestos Similares
1-(2-Amino-3-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group, leading to different chemical reactivity and applications.
1-(2-Amino-3-methylphenyl)propan-1-one: Contains a methyl group, which affects its steric and electronic properties, resulting in distinct chemical behavior.
1-(2-Amino-3-chlorophenyl)propan-1-one:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
1-(2-amino-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3 |
Clave InChI |
INUCAKFDHRUAAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC=C1)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)



